molecular formula C21H12BrFO5S B11414588 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B11414588
M. Wt: 475.3 g/mol
InChI Key: QWYLOWKZCMQEEE-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxathiol core, which is a heterocyclic structure containing both sulfur and oxygen atoms, and is substituted with bromophenyl and fluorophenoxy groups. These substitutions confer distinct chemical reactivity and biological activity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxathiol core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

The fluorophenoxyacetate moiety is often introduced via nucleophilic substitution reactions, where a suitable fluorophenol derivative reacts with an acylating agent such as acetyl chloride or acetic anhydride. The final coupling of these intermediates to form the target compound can be facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

    Catalysts: Palladium on carbon (Pd/C), N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate apart is its combination of the benzoxathiol core with both bromophenyl and fluorophenoxy groups. This unique combination enhances its reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H12BrFO5S

Molecular Weight

475.3 g/mol

IUPAC Name

[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C21H12BrFO5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2

InChI Key

QWYLOWKZCMQEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)Br

Origin of Product

United States

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